molecular formula C16H28N6O6 B125743 Gholo CAS No. 151142-89-1

Gholo

Cat. No. B125743
M. Wt: 400.43 g/mol
InChI Key: PDSFNTVWBBHQQG-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gholo is a natural compound that has been used for centuries in traditional medicine to treat various ailments. It is a complex mixture of bioactive compounds that have been found to have numerous therapeutic properties. In recent years, scientific research has focused on the potential of Gholo as a novel therapeutic agent.

Mechanism Of Action

The mechanism of action of Gholo is not fully understood. However, studies have shown that it works by modulating various signaling pathways in the body. Gholo has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. It also has antioxidant properties that help to protect cells from oxidative damage.

Biochemical And Physiological Effects

Gholo has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage. It also has antimicrobial properties that make it effective against a wide range of bacteria and fungi. Gholo has been found to have anticancer properties that make it a promising candidate for the treatment of cancer.

Advantages And Limitations For Lab Experiments

Gholo has several advantages for lab experiments. It is a natural compound that is easily extracted from the Gholo plant. It has a wide range of biological activities that make it a useful tool for studying various diseases. However, Gholo has several limitations as well. It is a complex mixture of compounds that makes it difficult to isolate individual components. It also has variable potency, which makes it difficult to standardize for use in experiments.

Future Directions

The potential of Gholo as a therapeutic agent is still being explored. Future research should focus on the development of standardized extracts of Gholo that can be used in clinical trials. Studies should also focus on identifying the individual components of Gholo that are responsible for its therapeutic properties. Furthermore, research should investigate the potential of Gholo as a treatment for various diseases such as cancer, inflammatory diseases, and microbial infections.

Synthesis Methods

Gholo is a natural compound that is extracted from the leaves of the Gholo plant. The extraction process involves the use of solvents such as ethanol, methanol, or water. The extracted material is then purified using chromatographic techniques to isolate the bioactive compounds. The final product is a complex mixture of compounds that have been found to have therapeutic properties.

Scientific Research Applications

Gholo has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has focused on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Gholo has been found to have a wide range of biological activities that make it a promising candidate for the development of new drugs.

properties

CAS RN

151142-89-1

Product Name

Gholo

Molecular Formula

C16H28N6O6

Molecular Weight

400.43 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(1S)-1-[(2-aminoacetyl)amino]-2-(1H-imidazol-5-yl)ethyl]carbamoyl]hexanoic acid

InChI

InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)13(22)20-11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11+;/m0./s1

InChI Key

PDSFNTVWBBHQQG-VZXYPILPSA-N

Isomeric SMILES

CC(=O)O.C1=C(NC=N1)C[C@H](NC(=O)CN)NC(=O)[C@H](CCCCN)C(=O)O

SMILES

CC(=O)O.C1=C(NC=N1)CC(NC(=O)CN)NC(=O)C(CCCCN)C(=O)O

Canonical SMILES

CC(=O)O.C1=C(NC=N1)CC(NC(=O)CN)NC(=O)C(CCCCN)C(=O)O

synonyms

GHOLO
glycyl-histidyl-omega(NHCO)lysine, monoacetate
glycyl-histidyl-omega(NHCO)lysine, monoacetate, (R,S)-isomer
H-Gly-His omega(NHCO)Lys-OH

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.